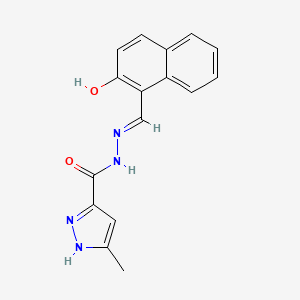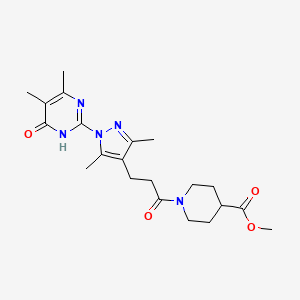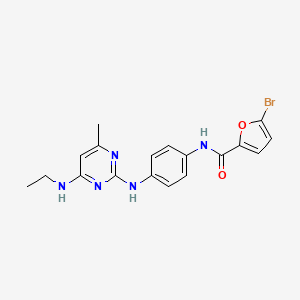
(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-methyl-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-methyl-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C16H14N4O2 and its molecular weight is 294.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Green Chemistry Synthesis
Research has focused on eco-friendly synthesis methods for compounds like "(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-methyl-1H-pyrazole-5-carbohydrazide." For instance, Rashdan et al. (2018) highlighted an efficient green experimental synthesis of new series of pyrazolo[1,2-b]phthalazinediones, emphasizing the clean and efficient methodology in producing compounds with potential pharmaceutical importance, especially against hepatic cancer cell lines (Rashdan et al., 2018).
Anticancer Activity
The anticancer properties of these compounds have been a significant focus, with studies exploring their efficacy against various cancer cell lines. For example, Yu et al. (2017) synthesized Ni(II) complexes with Schiff base ligands derived from similar compounds and demonstrated their reasonable cytotoxicities against eight cell lines, indicating potential as anticancer agents (Yu et al., 2017).
DNA/Protein Interaction Studies
Understanding the interaction between these compounds and biological macromolecules is vital for drug development. Yu et al.'s study (2017) also investigated the uptake of Ni(II) complexes in biological macromolecules and cancer cells, providing insights into their potential mechanisms of action (Yu et al., 2017).
Antidiabetic Potential
The search for new antidiabetic agents has also seen the utilization of these compounds. Karrouchi et al. (2021) synthesized and characterized (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, conducting molecular docking studies that revealed its potential as an anti-diabetic agent, highlighting the versatile application of these compounds in medicinal chemistry (Karrouchi et al., 2021).
Fluorescent Sensors
Compounds structurally related to "this compound" have been explored as fluorescent sensors for metal ions, demonstrating the compound's versatility beyond pharmaceutical applications. Erdemir and Malkondu (2015) synthesized a novel fluorescent sensor based on a similar compound structure for detecting Al3+ and F− ions, showcasing its potential in environmental monitoring and analytical chemistry (Erdemir & Malkondu, 2015).
Antibacterial Activities
The antibacterial potential of pyrazole derivatives has also been investigated. Liu et al. (2013) synthesized N-[(1-aryl-3-phenyl-pyrazol-4-yl)methylene]-2-(halo-o-hydroxyphenyl)hydrazide derivatives, evaluating their antibacterial activity and finding some compounds exhibiting potent activity against bacteria and fungi, suggesting their use in developing new antibacterial agents (Liu et al., 2013).
Wirkmechanismus
Target of Action
It’s known that the compound exhibits fluorescence properties , suggesting that it may interact with certain biological targets that can modulate its fluorescence characteristics.
Mode of Action
The compound undergoes both aggregation-induced emission (AIE) and intramolecular charge transfer (TICT) mechanisms . The AIE mechanism is a photophysical process where the compound, which is non-emissive in the molecularly dissolved state, becomes highly emissive upon aggregation. The TICT mechanism involves the transfer of charge within the molecule, which can lead to changes in its fluorescence properties .
Biochemical Pathways
The compound’s fluorescence properties suggest that it may interact with biochemical pathways that can influence its aggregation state or intramolecular charge distribution .
Result of Action
The compound exhibits distinct fluorescence properties under different conditions. In its crystalline form, it emits intense green fluorescence under UV illumination. After grinding, the emission decreases dramatically with a red-shift in the emission wavelength . These changes in fluorescence are due to a transition from a crystalline to an amorphous state .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s fluorescence properties can be altered by mechanical force (such as grinding) or by exposure to common organic solvents . These environmental factors can induce a transition between the compound’s crystalline and amorphous states, thereby influencing its fluorescence characteristics .
Biochemische Analyse
Biochemical Properties
The compound (E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-3-methyl-1H-pyrazole-5-carbohydrazide has been reported to undergo both aggregation-induced emission (AIE) and intramolecular charge transfer (TICT) mechanisms .
Cellular Effects
This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-3-methyl-1H-pyrazole-5-carbohydrazide is likely linked to its AIE and TICT properties . These mechanisms could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of (E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-3-methyl-1H-pyrazole-5-carbohydrazide in laboratory settings are not yet fully known. Its AIE and TICT properties suggest that it could have interesting stability and degradation characteristics, as well as potential long-term effects on cellular function .
Eigenschaften
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-10-8-14(19-18-10)16(22)20-17-9-13-12-5-3-2-4-11(12)6-7-15(13)21/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQULRMFSBBJJR-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2835461.png)

![N-[2-(5-Chloroindol-1-yl)ethyl]but-2-ynamide](/img/structure/B2835465.png)

![N-cyclopentyl-1-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2835467.png)

![2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2835469.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclopropanecarboxamide](/img/structure/B2835470.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
![2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2835472.png)
![(4-chlorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2835473.png)
![1-[4-(Difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B2835476.png)

![N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-3-ethylaniline](/img/structure/B2835483.png)
